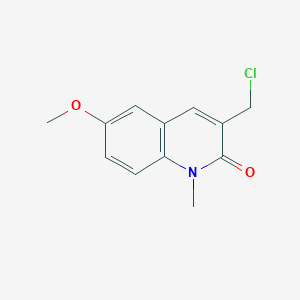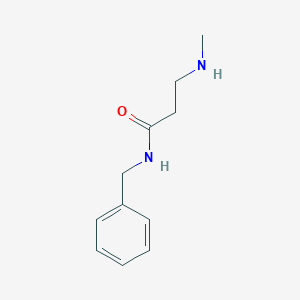
1-Amino-3-(2-chlorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-amino-3-(2-chlorophenoxy)-: is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanol, featuring an amino group and a chlorophenoxy group attached to the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. One common method includes the following steps:
Starting Materials: 2-chlorophenol and 1-amino-2-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorophenol is reacted with 1-amino-2-propanol in an alkaline medium, leading to the formation of 2-Propanol, 1-amino-3-(2-chlorophenoxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Propanol, 1-amino-3-(2-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-heptylthio-3-(2′-chlorophenoxy)-2-propanol: This compound is similar in structure but features a heptylthio group instead of an amino group.
2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-chlorophenoxy)-: This compound has an additional aminoethyl group.
Uniqueness: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
50714-54-0 |
|---|---|
Formule moléculaire |
C9H12ClNO2 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
1-amino-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |
Clé InChI |
WCLUBNCSEAICDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(CN)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)

![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)

![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

